molecular formula C10H15BN2O2 B2529031 (4-Cyclohexylpyrimidin-5-yl)boronic acid CAS No. 2377609-39-5

(4-Cyclohexylpyrimidin-5-yl)boronic acid

Cat. No.: B2529031
CAS No.: 2377609-39-5
M. Wt: 206.05
InChI Key: CWJXJRQZZDWOTR-UHFFFAOYSA-N
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Description

(4-Cyclohexylpyrimidin-5-yl)boronic acid is a pyrimidine-based boronic acid derivative that serves as a valuable synthetic intermediate and building block in organic chemistry and drug discovery research. This compound is primarily utilized in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form new carbon-carbon bonds, which is a fundamental step in constructing complex molecules for pharmaceutical and materials science applications . Boronic acids, in general, are recognized for their stability, low toxicity, and versatile reactivity, making them privileged motifs in Medicinal Chemistry . The cyclohexyl substituent on the pyrimidine ring can influence the compound's electronic properties and steric profile, potentially enhancing its selectivity and interaction with biological targets. As a research tool, this compound falls into a class of molecules known to exhibit various biological activities. Boronic acid derivatives have been investigated for their potential as protease inhibitors, with several approved drugs like bortezomib and ixazomib demonstrating the therapeutic relevance of this chemical group . These compounds often act by forming reversible covalent bonds with nucleophilic residues in the active sites of enzymes, such as serine proteases . Researchers value this compound for its role in exploring new chemical space and generating compound libraries for high-throughput screening. It must be stored in a cool, dry place under an inert atmosphere for maximum stability . This product is intended For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

(4-cyclohexylpyrimidin-5-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BN2O2/c14-11(15)9-6-12-7-13-10(9)8-4-2-1-3-5-8/h6-8,14-15H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWJXJRQZZDWOTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=CN=C1C2CCCCC2)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Cyclohexylpyrimidin 5 Yl Boronic Acid and Analogues

Fundamental Approaches to Aryl and Heteroaryl Boronic Acid Synthesis

The creation of a carbon-boron bond on an aromatic or heteroaromatic ring is central to the synthesis of boronic acids. thieme-connect.comnih.gov Historically and currently, these methods are dominated by two principal strategies: the borylation of organometallic intermediates derived from metal-halogen exchange and the more recent, milder palladium-catalyzed borylation reactions. thieme-connect.comnih.govresearchgate.net

Metal-Halogen Exchange and Subsequent Borylation Strategies

A classic and robust method for synthesizing boronic acids involves a two-step process: first, the generation of a highly reactive organometallic reagent from an aryl or heteroaryl halide, followed by quenching this intermediate with a boron electrophile. thieme-connect.comresearchgate.netrsc.org This approach is valued for its broad applicability and the high reactivity of the intermediates.

Lithium-halogen exchange is a powerful and rapid reaction for preparing organolithium compounds from organic halides. wikipedia.org This method is particularly effective for converting aryl and heteroaryl bromides or iodides into their corresponding lithium derivatives. The resulting organolithium species is a potent nucleophile that readily reacts with a trialkyl borate (B1201080), such as trimethyl borate or triisopropyl borate, to form a boronate ester. Subsequent acidic hydrolysis then yields the desired boronic acid. thieme-connect.comresearchgate.netresearchgate.net

For instance, 5-pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid have been successfully synthesized via lithium-halogen exchange starting from 5-bromopyrimidine (B23866) and 2-methoxy-5-bromopyrimidine, respectively. nih.gov The reaction involves treating the bromopyrimidine with an organolithium reagent like n-butyllithium at low temperatures (e.g., -78 °C) followed by the addition of triisopropylborate. nih.govresearchgate.net A practical synthesis of (2-aminopyrimidin-5-yl)boronic acid also utilizes n-BuLi for the metal-halogen exchange after in situ protection of the amino group. researchgate.net

Table 1: Synthesis of Pyrimidine (B1678525) Boronic Acids via Organolithium Reagents

Starting Material Reagents Product Yield Reference
5-Bromopyrimidine 1. n-BuLi 2. B(Oi-Pr)₃ 3. H₃O⁺ 5-Pyrimidylboronic acid Not specified nih.gov
2-Methoxy-5-bromopyrimidine 1. n-BuLi 2. B(Oi-Pr)₃ 3. H₃O⁺ 2-Methoxy-5-pyrimidylboronic acid Not specified nih.gov

Note: Yields and conditions are representative examples from the literature.

Similar to organolithium reagents, Grignard reagents (organomagnesium halides) are another class of organometallics widely used for boronic acid synthesis. nih.govgoogle.com They are typically prepared by reacting an organic halide with magnesium metal. google.com The resulting Grignard reagent is then reacted with a borate ester. nih.gov While effective, the preparation of Grignard reagents from electron-deficient heteroaryl halides, such as some halopyrimidines, can sometimes be challenging. However, the use of more reactive magnesium (e.g., Rieke magnesium) or exchange reactions (e.g., i-PrMgCl with an aryl halide) can overcome these limitations. wikipedia.orgresearchgate.net This method is an efficient and general route for synthesizing a variety of boronate esters under mild conditions. escholarship.org

Palladium-Catalyzed Borylation Reactions

In recent decades, palladium-catalyzed cross-coupling reactions have emerged as a more versatile and functional-group-tolerant alternative to traditional organometallic methods for C-B bond formation. thieme-connect.comnih.govresearchgate.netresearchgate.net These methods often proceed under milder conditions and avoid the use of highly reactive and basic organometallic intermediates.

The Miyaura borylation is a palladium-catalyzed cross-coupling reaction that converts aryl or vinyl halides into boronate esters using a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂). wikipedia.orgnih.gov This reaction has become a premier method for the synthesis of aryl and heteroaryl boronic esters due to its mild conditions, broad substrate scope, and high functional group tolerance. nih.govresearchgate.netresearchgate.netwikipedia.orgnih.govnih.govnih.govmdpi.comnih.gov

The synthesis of pyrimidine-based boronic esters is readily achieved using this methodology. For example, 5-bromo-2-methylpyrimidine (B124572) can be reacted with B₂pin₂, a palladium catalyst such as PdCl₂(dppf), and a base like potassium acetate (B1210297) in a solvent like 1,4-dioxane (B91453) to yield 2-methylpyrimidine-5-boronic acid pinacol (B44631) ester. chemicalbook.com These pinacol esters are stable, easily purified, and can be used directly in subsequent Suzuki-Miyaura cross-coupling reactions or hydrolyzed to the corresponding boronic acids. The efficiency of the Suzuki-Miyaura reaction makes it a powerful tool for elaborating pyrimidine scaffolds. mdpi.comsemanticscholar.org

Table 2: Palladium-Catalyzed Borylation of Halopyrimidines

Substrate Boron Source Catalyst / Ligand Base Product Reference
5-Bromo-2-methylpyrimidine B₂pin₂ PdCl₂(dppf) KOAc 2-Methylpyrimidine-5-boronic acid pinacol ester chemicalbook.com

Note: This table illustrates the versatility of palladium catalysis for both C-B bond formation and subsequent C-C bond formation on the pyrimidine ring.

Direct C-H borylation represents an increasingly important and atom-economical approach to synthesizing aryl and heteroaryl boronic esters. thieme-connect.comorganic-chemistry.org This strategy avoids the pre-functionalization required in metal-halogen exchange and palladium-catalyzed borylation of halides. Iridium-catalyzed C-H borylation has proven to be a valuable method for preparing a wide range of heteroaryl boronates. nih.govorganic-chemistry.org While the nitrogen atoms in pyrimidines can sometimes inhibit the catalyst, careful selection of catalysts and directing groups can achieve regioselective borylation. nih.govrsc.org

For instance, metal-free, pyrimidine-directed C-H borylation of 2-pyrimidylanilines has been developed, showcasing the potential for regioselective functionalization guided by the inherent structure of the substrate. nih.govrsc.orgresearchgate.net This approach allows for the synthesis of various boronates that are synthetically important. rsc.org Though direct C-H borylation of the pyrimidine ring itself can be challenging, these advanced methodologies highlight the ongoing evolution of boronic acid synthesis.

Directed ortho-Metallation (DoM) Routes

Directed ortho-metallation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.orgorganic-chemistry.org This method relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, typically n-butyllithium or lithium diisopropylamide (LDA), facilitating deprotonation at the adjacent ortho position. wikipedia.orgorganic-chemistry.org The resulting aryllithium species can then be quenched with an electrophile, such as a trialkyl borate, to introduce a boronic ester group. nih.gov

For pyrimidine systems, nitrogen atoms within the ring can act as endogenous directing groups, although their directing ability can be influenced by other substituents. In the context of synthesizing pyrimidine-boronic acids, a substituent on the pyrimidine ring can serve as a DMG to guide the lithiation to a specific carbon atom. For instance, groups like carboxamides, sulfonamides, and O-carbamates are effective DMGs. nih.gov

The general mechanism of a DoM reaction involves the following steps:

Coordination of the organolithium reagent to the heteroatom of the DMG.

Deprotonation of the proximal ortho-proton, forming a stabilized aryllithium intermediate.

Reaction of the aryllithium with a boron electrophile, such as triisopropyl borate, to form a boronate intermediate.

Hydrolysis of the boronate intermediate during aqueous workup to yield the desired boronic acid.

While highly effective for achieving specific regioselectivity, DoM reactions often require cryogenic temperatures (-78 °C) and strictly anhydrous conditions to prevent side reactions. acs.org Furthermore, the choice of the organolithium base and solvent system can be critical to the success of the reaction. acs.org

Nucleophilic Addition to Boron Electrophiles

A common and versatile method for the synthesis of boronic acids involves the nucleophilic addition of an organometallic reagent to a boron electrophile. nih.govnih.gov This approach is widely applicable and can be adapted for the synthesis of a variety of aryl and heteroaryl boronic acids, including pyrimidine derivatives.

The process typically begins with the formation of a nucleophilic organometallic species, such as an organolithium or a Grignard reagent, from a corresponding halide (e.g., bromide or iodide). nih.govorganic-chemistry.org This is achieved through a halogen-metal exchange reaction. The resulting organometallic compound is then reacted with a boron electrophile, most commonly a trialkyl borate like trimethyl borate or triisopropyl borate. nih.govthieme-connect.com

The reaction proceeds via the formation of a boronate complex, which upon subsequent acidic hydrolysis, yields the boronic acid. nih.gov The low temperature at which these reactions are often conducted helps to minimize side reactions and decomposition of the thermally sensitive intermediates.

Key features of this methodology include:

Broad Substrate Scope: Applicable to a wide range of aromatic and heteroaromatic halides.

Formation of a C-B Bond: The core of the synthesis is the creation of a new carbon-boron bond.

Use of Boron Electrophiles: Trialkyl borates are the most common electrophiles, but other boron-containing reagents can also be employed.

Synthetic Routes to Pyrimidine-Substituted Boronic Acids

The synthesis of pyrimidine-substituted boronic acids is of significant interest due to their utility as building blocks in cross-coupling reactions, particularly the Suzuki-Miyaura coupling, for the construction of more complex molecules. acs.orgnih.gov Several strategies have been developed to introduce a boronic acid moiety onto the pyrimidine ring.

General Synthetic Strategies for Pyrimidine-Boronic Acid Derivatives

General approaches to pyrimidine-boronic acid derivatives often leverage the reactivity of halogenated pyrimidines. acs.orgorganic-chemistry.org A common strategy involves the conversion of a halopyrimidine, such as a bromopyrimidine or an iodopyrimidine, into an organometallic intermediate, which is then trapped with a boron electrophile.

An alternative and widely used method is the Miyaura borylation reaction. This palladium-catalyzed cross-coupling reaction utilizes a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), to install a boronate ester group onto a pyrimidine ring. mdpi.com This method is valued for its mild reaction conditions and high functional group tolerance. mdpi.com

The choice between these methods often depends on the specific substitution pattern of the pyrimidine and the compatibility of other functional groups with the reaction conditions. For instance, the presence of base-sensitive groups might favor the milder conditions of the Miyaura borylation over the strongly basic conditions required for generating organolithium or Grignard reagents.

Development of Practical and Scalable Synthetic Processes for Heterocyclic Boronic Acids

For large-scale synthesis, methods that avoid cryogenic temperatures and highly reactive organometallic reagents are often preferred. In this regard, palladium-catalyzed borylation reactions have emerged as a powerful tool. acs.org These reactions can often be carried out at or above room temperature and are tolerant of a wider range of functional groups.

Furthermore, the use of stable and easily handled boronic acid surrogates, such as potassium trifluoroborate salts or N-methyliminodiacetic acid (MIDA) boronates, can facilitate purification and storage of the final products. nih.gov These derivatives are often crystalline solids that are more stable than the corresponding free boronic acids and can be readily deprotected when needed. nih.gov

Below is a table summarizing some scalable methods for the synthesis of heterocyclic boronic acids:

MethodCatalyst/ReagentKey Advantages
Miyaura BorylationPalladium catalyst, Bis(pinacolato)diboronMild conditions, high functional group tolerance
Direct C-H BorylationIridium or Rhodium catalystAtom economical, avoids pre-functionalization
Halogen-Metal Exchangen-Butyllithium or Grignard reagentsWell-established, versatile

Preparation and Derivatization of Boronate Esters as Precursors

Boronate esters, particularly pinacol esters, are frequently used as stable and isolable precursors to boronic acids. acs.orgnih.govresearchgate.netresearchgate.net They are less prone to dehydration to form boroxines and are generally more compatible with chromatographic purification than the free boronic acids. thieme-connect.com

Pinacolboronate Ester Synthesis and Deprotection Strategies

Pinacolboronate esters are commonly synthesized via the Miyaura borylation of aryl or heteroaryl halides with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst and a base. Alternatively, they can be prepared by reacting an organolithium or Grignard reagent with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (B108313) (pinacolborane).

The deprotection of pinacolboronate esters to the corresponding boronic acids is a crucial step when the free boronic acid is required for subsequent reactions. acs.orgnih.govthieme-connect.comresearchgate.netresearchgate.net Several methods are available for this transformation, each with its own advantages and limitations. nih.govreddit.comacs.orgunimelb.edu.au

Common deprotection strategies include:

Hydrolysis: Acidic or basic hydrolysis can cleave the pinacol ester. However, this method can sometimes be sluggish and may not be suitable for substrates with acid- or base-labile functional groups. nih.govacs.org

Transesterification: Treatment with an excess of another diol, such as diethanolamine, can lead to the formation of a different boronate ester that can be more readily hydrolyzed. nih.govacs.org A transesterification procedure using a solid-supported boronic acid has also been reported, which allows for easy removal of the protecting group by filtration. researchgate.net

Oxidative Cleavage: Reagents like sodium periodate (B1199274) can be used to oxidatively cleave the pinacol group. nih.gov

Conversion to Trifluoroborate Salts: Reaction with potassium hydrogen fluoride (B91410) (KHF₂) converts the pinacol ester to a stable potassium trifluoroborate salt, which can be hydrolyzed to the boronic acid under acidic conditions. researchgate.net

The choice of deprotection method depends on the stability of the substrate and the desired purity of the final boronic acid.

Below is an interactive data table summarizing common deprotection methods for pinacolboronate esters:

Deprotection MethodReagentsConditionsAdvantagesDisadvantages
Acidic HydrolysisHCl, H₂SO₄Aqueous solventSimple, inexpensiveCan be slow, harsh for sensitive substrates
Basic HydrolysisNaOH, KOHAqueous solventSimple, inexpensiveCan be slow, harsh for sensitive substrates
TransesterificationDiethanolamine, Polystyrene-boronic acidOrganic solventMild conditionsMay require excess reagent or further steps
Oxidative CleavageSodium periodate (NaIO₄)Aqueous/organic mixtureEffective for many substratesOxidizing conditions may not be compatible with all functional groups
Trifluoroborate FormationKHF₂Aqueous/organic mixtureForms stable, crystalline intermediatesRequires an additional hydrolysis step

Challenges and Innovations in Pyrimidine Boronic Acid Synthesis

The synthesis of pyrimidine boronic acids, including (4-Cyclohexylpyrimidin-5-yl)boronic acid, and their analogues is accompanied by a unique set of challenges primarily stemming from the inherent electronic properties of the pyrimidine ring and the lability of the carbon-boron (C-B) bond. However, significant innovations in synthetic methodologies have emerged to address these difficulties, enabling more efficient and reliable access to these valuable chemical building blocks.

Inherent Synthetic Challenges

The primary obstacles in the synthesis of pyrimidine boronic acids can be categorized as follows:

Ring Electronics and Catalyst Inhibition : The electron-deficient nature of the pyrimidine ring and the presence of basic nitrogen atoms pose significant hurdles for many standard borylation reactions. The lone pairs on the nitrogen atoms can coordinate to and inhibit transition metal catalysts, such as iridium, which are commonly used in C-H borylation reactions. rsc.orgresearchgate.net This inhibition can lead to low reactivity and poor yields. rsc.org Furthermore, the innate electrophilicity at certain positions of the pyrimidine ring can make direct metalation and subsequent borylation challenging.

Instability and Protodeboronation : Pyrimidine boronic acids, like many heteroaromatic boronic acids, are susceptible to protodeboronation, an undesired side reaction where the C-B bond is cleaved and replaced by a C-H bond. wikipedia.org This process compromises reaction efficiency by consuming the desired product. ed.ac.uked.ac.uk The lability of the C-B bond is particularly pronounced in azine-containing compounds and is highly dependent on factors like pH. wikipedia.orged.ac.ukresearchgate.net For some heteroaromatic boronic acids, the formation of zwitterionic species under neutral pH conditions can lead to rapid fragmentation and loss of the boronic acid group. wikipedia.orgresearchgate.netacs.org

Regioselectivity : Achieving specific regioselectivity during the borylation of a substituted pyrimidine ring can be difficult. The directing effects of existing substituents and the intrinsic electronic properties of the ring can lead to mixtures of isomers, complicating purification and reducing the yield of the desired product. researchgate.net

Innovations in Synthetic Methodologies

To overcome these challenges, researchers have developed several innovative and powerful synthetic strategies.

Advanced Catalytic Systems : The development of specialized catalyst systems has been pivotal. For instance, iridium-catalyzed C-H borylation has become a valuable method for preparing heteroaryl boronates. rsc.org While catalyst inhibition by the pyrimidine nitrogen is a challenge, strategies such as incorporating substituents at the C-2 position can mitigate this effect and improve reactivity. rsc.orgumich.edu These catalytic methods offer a direct route to borylated pyrimidines from C-H bonds, representing a highly atom-economical approach. nih.gov

Metal-Free C–H Borylation : A significant innovation is the development of metal-free C–H borylation reactions. rsc.orgrsc.org One such approach utilizes reagents like boron tribromide (BBr₃), where the pyrimidine ring itself can direct the ortho-C–H borylation of an attached group, such as a 2-pyrimidylaniline. rsc.orgrsc.orgresearchgate.net This method avoids the issue of transition metal catalyst inhibition and proceeds smoothly under mild conditions, often with high efficiency and tolerance for various functional groups. rsc.orgrsc.org

Table 1: Comparison of Borylation Strategies for Pyrimidine Analogues
StrategyKey Reagent/CatalystAdvantagesChallenges Addressed
Iridium-Catalyzed C-H Borylation[Ir(cod)Cl]₂ / dtbpyDirect functionalization of C-H bonds, high atom economy. nih.govnih.govProvides a direct route, though catalyst inhibition can be an issue. rsc.org
Metal-Free Directed C-H BorylationBBr₃Avoids transition metals, mild conditions, robust and tolerant of impurities. rsc.orgrsc.orgCatalyst Inhibition, Regioselectivity (via directing group). rsc.org
Use of Stabilized Boron ReagentsMIDA Boronates, Potassium TrifluoroboratesEnhanced stability, benchtop stable, allows for slow release in reactions. nih.govnih.govrsc.orgsigmaaldrich.comInstability and Protodeboronation. researchgate.netnih.gov
Halogen-Lithium Exchangen-BuLi / B(OiPr)₃Well-established method starting from halopyrimidines. nih.govresearchgate.netProvides a targeted synthesis route from a pre-functionalized ring.

Use of Stabilizing Protecting Groups and Precursors : To combat the inherent instability of pyrimidine boronic acids, more robust boron-containing precursors have been developed.

Potassium Trifluoroborate Salts : Pyrimidine trifluoroborates are significantly more stable than their boronic acid counterparts. nih.govwhiterose.ac.uk They are robust enough to withstand various reaction conditions, allowing for chemoselective modifications at other positions on the pyrimidine ring before the C-B bond is utilized in cross-coupling reactions. nih.govwhiterose.ac.ukresearchgate.net

MIDA Boronates : The use of N-methyliminodiacetic acid (MIDA) to protect the boronic acid functionality has been a transformative innovation. rsc.orgsigmaaldrich.comnih.gov MIDA boronates are exceptionally stable, often crystalline, benchtop solids that are compatible with a wide range of synthetic reagents. rsc.orgsigmaaldrich.com They are particularly useful in "slow-release" cross-coupling strategies, where the boronic acid is generated in situ under aqueous basic conditions, minimizing its decomposition via protodeboronation. sigmaaldrich.comnih.gov

Optimized Halogen-Lithium Exchange : The synthesis of pyrimidine boronic acids from halopyrimidines via halogen-lithium exchange followed by trapping with a borate ester (e.g., triisopropyl borate) remains a cornerstone methodology. nih.gov Innovations in this area include the development of practical, cost-effective protocols, such as the in situ protection of other functional groups (like amines) on the pyrimidine ring, which allows the subsequent metal-halogen exchange and borylation to proceed in high yield. researchgate.net

Table 2: Innovative Precursors for Pyrimidine Boronic Acid Synthesis
Precursor TypeStructure FeatureKey Advantage
Potassium Trifluoroborate Salts[R-BF₃]⁻K⁺Enhanced stability towards nucleophiles and alkylating agents, allowing for sequential functionalization. nih.govwhiterose.ac.uk
MIDA BoronatesTrivalent ligand complexation rehybridizes boron to sp³.Exceptional benchtop stability; enables slow, controlled release of the boronic acid during reaction. sigmaaldrich.comnih.gov

These advancements collectively provide a versatile toolkit for synthetic chemists, enabling the targeted synthesis of complex molecules like this compound while navigating the challenges posed by the pyrimidine core.

Reactivity and Mechanistic Investigations of 4 Cyclohexylpyrimidin 5 Yl Boronic Acid

Participation in Transition Metal-Catalyzed Cross-Coupling Reactions

(4-Cyclohexylpyrimidin-5-yl)boronic acid is a valuable substrate in transition metal-catalyzed cross-coupling reactions, which are fundamental tools for the construction of complex molecular architectures. The pyrimidine (B1678525) moiety makes this compound an important building block for synthesizing substituted heteroaromatic compounds.

The Suzuki-Miyaura reaction stands as one of the most robust and versatile methods for forming C(sp²)–C(sp²) bonds, and heteroaryl boronic acids are key participants. nih.govmdpi.com this compound serves as the organoboron partner in these reactions, coupling with a variety of aryl and heteroaryl halides or triflates to produce 5-aryl- or 5-heteroaryl-4-cyclohexylpyrimidines.

The catalytic cycle, typically mediated by a palladium(0) complex, involves three key steps: oxidative addition of the organic halide to the Pd(0) center, transmetalation of the pyrimidyl group from the boronic acid to the palladium(II) complex, and reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst. rsc.orgnih.gov The transmetalation step is often rate-limiting and requires the activation of the boronic acid by a base. The base converts the neutral, trigonal boronic acid into a more nucleophilic, tetrahedral boronate species, which facilitates the transfer of the organic group to the palladium center. rsc.org

The electron-deficient character of the pyrimidine ring can influence the reaction kinetics. While many heteroarylboronic acids are known to be unstable and susceptible to protodeboronation (cleavage of the C-B bond by a proton source), especially under the basic conditions required for the coupling, the specific stability of the title compound depends on a balance of electronic and steric factors. researchgate.net The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and minimizing side reactions like protodeboronation. mdpi.com

Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Pyrimidine Derivatives
Catalyst (mol%)LigandBaseSolventTemperature (°C)Reference
Pd(PPh₃)₄ (5)Triphenylphosphine (integral to catalyst)K₃PO₄1,4-Dioxane (B91453)/H₂O70-80 mdpi.com
Pd(dppf)Cl₂ (10)dppf (integral to catalyst)Na₃PO₄1,4-Dioxane85-100 nih.gov
Pd(OAc)₂ (1) / n-BuPAd₂ (1.5)n-BuPAd₂Cs₂CO₃Toluene/H₂O100 nih.gov
Pd₂(dba)₃ (2.5) / SPhos (5)SPhosK₃PO₄Toluene/H₂O100 researchgate.net

Beyond the Suzuki-Miyaura reaction, boronic acids are versatile intermediates for other transformations. While specific examples involving this compound are not extensively documented, its reactivity can be inferred from the broader chemistry of organoboron compounds.

One area of exploration is the use of related organoboron species derived from the boronic acid. For instance, some pyrimidine-2-boronic acids, which can be challenging to prepare and handle, have been successfully replaced by more stable pyrimidine-2-sulfinates in palladium-catalyzed couplings. tcichemicals.com These sulfinates can also undergo transition-metal-free cross-coupling with Grignard reagents. tcichemicals.com This suggests that derivatization of this compound could open alternative coupling pathways.

Other potential, though less common, cross-coupling modalities for boronic acids include:

Chan-Lam Coupling: This copper-catalyzed reaction forms C-N or C-O bonds by coupling boronic acids with amines or alcohols. The utility of heteroaryl boronic acids in this reaction can be substrate-dependent.

Petasis Reaction: A multicomponent reaction between an amine, a carbonyl compound (like an α-hydroxy acid), and an organoboronic acid to form α-amino acids or related structures. wikipedia.org

Hydroxylation: Boronic acids and their esters can be converted to phenols using N-oxides, providing a mild method for introducing a hydroxyl group. nih.gov This reaction proceeds through the migration of the aryl group from the boron to an oxygen atom. nih.gov

These alternative modalities highlight the synthetic potential of this compound beyond traditional C-C bond formation.

Lewis Acidity and Complex Formation with Nucleophiles

The boron atom in a boronic acid possesses a vacant p-orbital, making it a Lewis acid. nih.govwikipedia.org This Lewis acidity is central to the reactivity of this compound, particularly its ability to form reversible covalent complexes with Lewis bases.

In aqueous solution, a boronic acid exists in equilibrium between a neutral, trigonal planar form (sp² hybridized) and an anionic, tetrahedral boronate form (sp³ hybridized), the latter resulting from the addition of a hydroxide (B78521) ion. nih.gov The pKa of a boronic acid is a measure of this Lewis acidity, rather than its ability to donate a proton (Brønsted-Lowry acidity). nih.gov The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring is expected to increase the electrophilicity of the boron center, thereby lowering the pKa of this compound relative to phenylboronic acid (pKa ≈ 8.8). researchgate.netpearson.com A lower pKa indicates a stronger Lewis acid.

Table 2: Comparison of pKa Values for Various Boronic Acids
Boronic AcidSubstituent EffectApproximate pKaReference
Phenylboronic acidReference8.8 researchgate.net
4-Methoxyphenylboronic acidElectron-donating9.2 researchgate.net
4-Formylphenylboronic acidElectron-withdrawing7.8 nih.gov
Protonated PyridineHeteroaromatic (for comparison of electronic effect)5.2 pearson.com
This compoundElectron-withdrawing pyrimidine ringExpected < 8.8Inferred from pearson.com

A defining characteristic of boronic acids is their ability to react with compounds containing 1,2- or 1,3-diols (vicinal diols) to form five- or six-membered cyclic boronate esters. wikipedia.org This reaction is a reversible covalent interaction, and the stability of the resulting ester is dependent on the structure of the diol, the boronic acid, the solvent, and the pH. nih.govresearchgate.netmanchester.ac.uk

The formation of these stable cyclic esters is a key principle behind boronic acid-based sensors for saccharides, as sugars are rich in vicinal diol functionalities. nih.gov The interaction is not limited to diols; other bidentate Lewis bases can also form complexes. This reactivity allows for the construction of dynamic covalent systems and stimuli-responsive materials. manchester.ac.uk

The equilibrium between the boronic acid and the boronate ester is highly pH-dependent. Complex formation with diols is significantly more favorable with the tetrahedral boronate form than with the neutral trigonal form. researchgate.net Consequently, strong diol binding typically occurs at pH values near or above the pKa of the boronic acid, where a significant population of the boronate species exists. researchgate.netresearchgate.net

Intramolecular and Intermolecular Interactions

The structure, stability, and bulk properties of this compound are influenced by a network of non-covalent interactions, both within a single molecule (intramolecular) and between adjacent molecules (intermolecular). youtube.com

Intramolecular Interactions: A potential intramolecular interaction in this molecule is the formation of a dative bond between one of the pyrimidine nitrogen atoms (specifically, the N at position 4) and the empty p-orbital of the boron atom. Such B-N interactions are known to significantly increase the Lewis acidity (lower the pKa) and stabilize the boronic acid. This type of interaction is a key feature in "Wulff-type" boronic acids, which are designed for strong diol binding under acidic conditions. nih.gov The geometric constraints of the five-membered ring in the pyrimidine structure would dictate the feasibility and strength of such an interaction.

Stability and Degradation Pathways of Boronic Acids

Protodeboronation Mechanisms

Protodeboronation is a chemical reaction where a carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. wikipedia.org This process is a significant undesired side reaction, particularly in metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, which are often performed in aqueous basic conditions that can promote this degradation. wikipedia.orged.ac.uk The propensity of a boronic acid to undergo protodeboronation is highly dependent on factors such as the electronic and steric nature of the organic substituent, the pH of the reaction medium, and the temperature. wikipedia.orgacs.org

The mechanism of protodeboronation can vary depending on the reaction conditions and the nature of the boronic acid. wikipedia.orgacs.org For many aryl and heteroaryl boronic acids, the reaction rate is significantly influenced by the pH of the solution. acs.orgacs.org This is because the speciation of the boronic acid, whether it exists as the neutral trigonal acid (R-B(OH)₂) or the anionic tetrahedral boronate (R-B(OH)₃⁻), plays a crucial role in its reactivity. wikipedia.orgacs.org

Generally, base-catalyzed protodeboronation is a common pathway. wikipedia.org This process is initiated by the attack of a hydroxide ion on the boron atom to form the more electron-rich and, consequently, more reactive boronate species. wikipedia.org The subsequent cleavage of the C-B bond can then proceed through various mechanisms, often involving protonolysis by water or another proton source. wikipedia.org

For heteroaromatic boronic acids, such as those containing a pyrimidine ring, the presence of basic nitrogen atoms can introduce additional complexities and alternative degradation pathways. wikipedia.orgacs.org Depending on the pH, these nitrogen atoms can be protonated, influencing the electronic properties of the ring and the stability of the C-B bond. In some cases, zwitterionic species can form, which may undergo rapid unimolecular fragmentation, leading to protodeboronation. wikipedia.orgacs.org For instance, 2-pyridyl boronic acids are known to be particularly unstable and readily undergo protodeboronation. researchgate.net

Table 1: Factors Influencing Protodeboronation of Boronic Acids

FactorInfluence on Protodeboronation RateMechanistic Rationale
pH Generally increases with higher pHFormation of the more reactive anionic boronate species. wikipedia.org
Electron-withdrawing groups on the aryl/heteroaryl ring Can increase the rateIncreases the Lewis acidity of the boron atom and can stabilize negative charge development in the transition state.
Electron-donating groups on the aryl/heteroaryl ring Can decrease the rateReduces the Lewis acidity of the boron atom.
Steric hindrance around the C-B bond Can decrease the rateHinders the approach of reagents required for the C-B bond cleavage.
Temperature Increases with higher temperatureProvides the necessary activation energy for the reaction.
Presence of basic nitrogen atoms in heteroaryl boronic acids Can significantly increase the rate, especially at neutral pHCan lead to the formation of unstable zwitterionic intermediates that readily fragment. wikipedia.orgacs.org

Susceptibility to Oxidation and Other Degradative Processes

In addition to protodeboronation, boronic acids are susceptible to oxidation, which represents another significant degradation pathway. pnas.orgnih.gov The empty p-orbital on the boron atom makes it susceptible to attack by nucleophilic oxidizing agents, such as reactive oxygen species (ROS) like hydrogen peroxide. pnas.orgresearchgate.net This oxidative deboronation typically converts the boronic acid into an alcohol (or phenol (B47542) for aryl boronic acids) and boric acid. pnas.orgnih.gov

The mechanism of oxidation is thought to involve the formation of a boronate peroxide intermediate, followed by a rearrangement where the organic group migrates from the boron to the oxygen atom, leading to the formation of a borate (B1201080) ester. This ester is then readily hydrolyzed to the corresponding alcohol and boric acid. pnas.orgnih.gov The rate of this oxidative degradation can be influenced by the electronic properties of the organic substituent. nih.gov

For this compound, the presence of the pyrimidine ring may influence its susceptibility to oxidation. The electron-deficient nature of the pyrimidine ring could potentially modulate the reactivity of the boronic acid moiety towards oxidizing agents. Furthermore, the handling and storage of boronic acids are crucial to prevent degradation. Exposure to air and moisture can facilitate both oxidative and hydrolytic decomposition pathways.

Beyond protodeboronation and oxidation, boronic acids can also undergo other degradative processes. For instance, they can form anhydrides, particularly cyclic trimers known as boroxines, through the intermolecular loss of water. wikipedia.org While this is often a reversible process, it can affect the purity and reactivity of the boronic acid. The stability of boronic acids can sometimes be enhanced by converting them into boronic esters, such as pinacol (B44631) esters. ed.ac.ukamerigoscientific.com However, these esters can also be susceptible to hydrolysis, regenerating the boronic acid which can then undergo degradation. ed.ac.ukresearchgate.net

Table 2: Common Degradation Pathways of Boronic Acids

Degradation PathwayDescriptionKey FactorsProducts
Protodeboronation Cleavage of the C-B bond and replacement with a C-H bond. wikipedia.orgHigh pH, temperature, electron-withdrawing groups. wikipedia.orgacs.orgArene/alkane and boric acid. wikipedia.org
Oxidation Cleavage of the C-B bond and replacement with a C-O bond. pnas.orgPresence of oxidizing agents (e.g., H₂O₂, air). pnas.orgresearchgate.netAlcohol/phenol and boric acid. pnas.org
Anhydride Formation Intermolecular dehydration to form boroxines (cyclic trimers). wikipedia.orgPresence of water, temperature.Boroxines.

In the context of this compound, the combination of an electron-deficient pyrimidine ring and a bulky, non-aromatic cyclohexyl group presents a unique structural motif. While the electron-deficient ring might activate the C-B bond towards certain types of degradation, the steric hindrance from the cyclohexyl group could potentially offer some kinetic stability against both protodeboronation and oxidation by impeding the approach of reactants to the boron center. However, without specific experimental studies, these considerations remain predictive.

Applications in Organic Synthesis and Materials Science Research

Role as a Versatile Building Block in Synthetic Organic Chemistry

Boronic acids are renowned for their utility in the formation of carbon-carbon and carbon-heteroatom bonds, and (4-Cyclohexylpyrimidin-5-yl)boronic acid is no exception. It serves as a key intermediate in the synthesis of a wide array of complex molecules.

Synthesis of Functionalized Pyrimidine (B1678525) Derivatives and Heterocycles

This compound is a pivotal precursor for the synthesis of highly substituted pyrimidine derivatives and other heterocyclic systems. The boronic acid functional group allows for its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction enables the formation of a new carbon-carbon bond between the pyrimidine ring and various aryl, heteroaryl, vinyl, or alkyl halides.

The Suzuki-Miyaura coupling reaction is a powerful and widely used method in organic synthesis due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids and their derivatives. For instance, 5-pyrimidylboronic acid and its derivatives have been successfully synthesized through lithium-halogen exchange reactions followed by quenching with a trialkyl borate (B1201080). These pyrimidine-based boronic acids can then be coupled with various heteroaryl halides to generate complex heteroarylpyrimidine structures. nih.gov

A typical Suzuki-Miyaura coupling reaction involving a pyrimidine boronic acid is depicted in the table below, showcasing the general conditions and potential for diversification.

Parameter Condition Role in Synthesis
Catalyst Palladium complexes, e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂Facilitates the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.
Base Aqueous Na₂CO₃, K₂CO₃, or other basesActivates the boronic acid for transmetalation to the palladium center.
Solvent Toluene, dioxane, DMF, or mixtures with waterProvides a medium for the reaction to proceed efficiently.
Coupling Partner Aryl/heteroaryl halides or triflatesIntroduces a new substituent onto the pyrimidine ring.
Product Functionalized pyrimidine derivativeA new, more complex molecule with tailored electronic and steric properties.

The synthesis of various pyrimidine derivatives through this methodology allows for the fine-tuning of their chemical and physical properties, which is crucial for applications in medicinal chemistry and materials science.

Application in the Construction of Complex Molecular Architectures

The ability of this compound to participate in cross-coupling reactions makes it an invaluable building block for the construction of intricate and complex molecular architectures. Organoboron compounds are extensively utilized as intermediates in organic synthesis due to their versatile reactivity and stability. nih.gov The pyrimidine core itself is a key structural motif in many biologically active compounds and functional materials.

By strategically employing this compound in multi-step synthetic sequences, chemists can assemble large, polycyclic, and heteroatom-rich molecules. The cyclohexyl group can impart specific conformational constraints and lipophilicity to the final molecule, which can be advantageous in drug design and the development of organic electronic materials. The construction of such complex molecules often involves a series of palladium-catalyzed reactions, allowing for the sequential and controlled addition of different molecular fragments.

Stereoselective Synthesis and Chiral Induction Studies

While specific studies on the use of this compound in stereoselective synthesis and chiral induction are not extensively documented in the public domain, the broader class of pyrimidine derivatives has been investigated in the context of supramolecular chirality. For example, chiral amino acid derivatives of pyrimidines have been shown to form self-assembled structures with induced supramolecular chirality. nih.gov These studies highlight the potential for pyrimidine-based molecules to participate in chiral recognition and self-assembly processes.

The presence of the boronic acid group could potentially be exploited in asymmetric synthesis. For instance, chiral ligands could be used to influence the stereochemical outcome of reactions involving the boronic acid moiety. Further research in this area could lead to the development of novel stereoselective transformations utilizing this compound as a chiral building block or in conjunction with chiral catalysts.

Catalytic Roles of Boronic Acids in Organic Transformations

Beyond their role as building blocks, boronic acids can also act as catalysts in a variety of organic reactions. Their Lewis acidic nature and ability to form reversible covalent bonds with hydroxyl groups are key to their catalytic activity.

Organoboron Acid Catalysis for Dehydration and Condensation Reactions

Organoboron acids are effective catalysts for dehydration and condensation reactions. They can activate alcohols and carboxylic acids, facilitating the removal of a water molecule to form new bonds. This catalytic activity is particularly useful in esterification, amidation, and the formation of imines. The Lewis acidic boron center coordinates to an oxygen atom of a hydroxyl or carbonyl group, increasing its electrophilicity and making it more susceptible to nucleophilic attack.

In the context of dehydration reactions, the boronic acid can facilitate the elimination of water to form alkenes or to promote cyclization reactions. This type of catalysis is often mild and avoids the use of harsh acidic or basic conditions.

Activation of Hydroxy Functional Groups

A significant application of boronic acid catalysis is the activation of hydroxy functional groups. Boronic acids can reversibly form boronate esters with diols, a property that can be used to protect, activate, or direct the reactivity of hydroxyl groups. This interaction is central to their use as catalysts in the regioselective functionalization of polyols and carbohydrates.

The formation of a boronate ester can enhance the nucleophilicity or electrophilicity of the coordinated hydroxyl groups, depending on the reaction conditions and the nature of the boronic acid. This activation allows for selective modifications of complex molecules containing multiple hydroxyl groups, a common challenge in the synthesis of natural products and pharmaceuticals.

Development of Boronic Acid-Containing Polymers and Advanced Materials

Boronic acid-functionalized polymers are a significant class of "smart" materials that can respond to specific chemical stimuli, most notably pH changes and the presence of saccharides. mdpi.com This responsiveness stems from the Lewis acidic nature of the boron atom and its interactions with diols.

The creation of boronic acid-containing polymers begins with the synthesis of a suitable monomer. This typically involves functionalizing a boronic acid-containing molecule, such as a derivative of this compound, with a polymerizable group like a vinyl, acrylate, or acrylamide moiety. rsc.orgresearchgate.net The synthesis and subsequent polymerization of these monomers can be challenging due to the reactivity of the boronic acid group itself, which can interfere with the polymerization process. rsc.orgresearchgate.net

To overcome these challenges, researchers employ several strategies:

Polymerization of Protected Monomers: The boronic acid is temporarily converted into a less reactive boronate ester, for example, by reacting it with pinacol (B44631). rsc.orgacs.org This protected monomer is then polymerized, and the boronic acid group is regenerated in a post-polymerization hydrolysis step.

Direct Polymerization of Unprotected Monomers: Advanced polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, allow for the direct polymerization of unprotected boronic acid monomers while maintaining control over the polymer's molecular weight and structure. rsc.orgacs.org

Post-Polymerization Modification: A pre-formed polymer with reactive side chains is modified to introduce the boronic acid groups. rsc.org

These methods enable the synthesis of well-defined homopolymers and block copolymers incorporating boronic acid functionalities. acs.org

Table 1: Common Polymerization Methods for Boronic Acid Monomers

Polymerization Method Monomer State Key Advantages Reference
Free Radical Polymerization Protected or Unprotected Simple, wide range of applicable monomers. researchgate.net
RAFT Polymerization Protected or Unprotected Controlled molecular weight, narrow polydispersity, complex architectures (e.g., block copolymers). rsc.orgacs.org
Ring-Opening Copolymerization (ROCOP) Protected (as boronic ester) Produces degradable polyesters, good functional group tolerance. acs.org
Post-Polymerization Modification N/A (Boronic acid added to existing polymer) Useful for polymers not accessible by direct polymerization of functional monomers. rsc.org

Polymers containing boronic acid moieties are extensively investigated for chemical sensing applications. researchgate.net The core principle is the reversible binding of the boronic acid group with molecules containing 1,2- or 1,3-diol functionalities, such as saccharides (e.g., glucose) and other biologically important compounds. mdpi.compageplace.dersc.org

This binding event triggers a change in the polymer's properties, which can be transduced into a measurable signal:

Hydrogel Swelling: Cross-linked boronic acid-containing polymer networks can form hydrogels. researchgate.net When exposed to glucose at a suitable pH, the formation of boronate esters increases the charge density within the gel, leading to electrostatic repulsion and swelling of the network. mdpi.com This volume change can be detected visually or mechanically.

Optical Response: The binding event can alter the photophysical properties of fluorophores incorporated into the polymer backbone. For instance, polymers can be designed where saccharide binding modulates a photoinduced electron transfer (PET) process, resulting in a change in fluorescence intensity. researchgate.net

Colorimetric Detection: Boronic acid-functionalized thin films combined with indicator dyes can produce a color change upon saccharide binding, enabling simple colorimetric assays. rsc.org

In a molecule like this compound, the electron-withdrawing nature of the pyrimidine ring can influence the Lewis acidity of the boron center, which is a critical factor for the binding affinity and the pH range at which sensing occurs. researchgate.net

Table 2: Examples of Boronic Acid-Based Polymeric Sensing Systems

Polymer System Analyte Sensing Principle Signal Output Reference
Phenylboronic acid-containing hydrogel Glucose Hydrogel swelling due to boronate ester formation and charge repulsion. Change in volume/diffraction wavelength. mdpi.com
Boronic acid-appended polymer with fluorophore Saccharides Modulation of Photoinduced Electron Transfer (PET) upon saccharide binding. Change in fluorescence. researchgate.net
Boronic acid-functionalized nanopore Glucose Change in wettability and pKa shift of polymer immobilized in a nanopore. Change in ionic current rectification. ecnu.edu.cn
Boronic acid-appended bullvalene Polyols Covalent binding induces structural shifts in the bullvalene core. Unique ¹³C NMR pattern. acs.org

Contributions to Crystal Engineering and Supramolecular Assembly

Crystal engineering aims to design and synthesize solid-state structures with desired properties by controlling intermolecular interactions. Boronic acids are exceptional building blocks in this field due to the dual nature of the -B(OH)₂ group, which can act as a robust hydrogen bond donor. researchgate.net

Co-crystallization is a powerful technique for modifying the physical properties of solid-state materials. Arylboronic acids readily form co-crystals with various molecules, particularly those containing nitrogen heterocycles. researchgate.netmdpi.com The primary interaction is often a strong O–H···N hydrogen bond between the boronic acid's hydroxyl groups and the nitrogen atom of the heterocycle. researchgate.net

For a molecule such as this compound, several key interactions could direct supramolecular assembly:

O–H···N Synthon: The boronic acid group can form strong, predictable hydrogen bonds with the nitrogen atoms of the pyrimidine ring of an adjacent molecule.

Self-Association: Boronic acid molecules can self-associate to form dimeric or catemeric structures through O–H···O hydrogen bonds.

Studies on related systems, such as the co-crystallization of 2-aminopyrimidine with boric acid, have demonstrated the formation of complex 2D and 3D hydrogen-bonded networks. mdpi.com Similarly, co-crystals of phenylboronic acids with phenazine are stabilized by a combination of O-H···N hydrogen bonding, π-stacking, and other weak interactions. mdpi.com These examples provide a framework for predicting the potential co-crystallization behavior of this compound with suitable co-formers.

Table 3: Intermolecular Interactions in Boronic Acid Co-crystals

Boronic Acid Derivative Co-former Primary Interactions Supramolecular Motif Reference
Phenylboronic acid 4,4′-Bipyridine O–H···N hydrogen bonds Ladder-like structures researchgate.net
(4-Fluorophenyl)boronic acid Phenazine O–H···N, O–H···O, C–H···O, F···π, π-stacking Hydrogen-bonded molecular sheets mdpi.com
Boric Acid 2-Aminopyrimidine O–H···N, N–H···O hydrogen bonds 2D layered structures mdpi.com
Fumaric Acid 2-Amino-4,6-dimethoxypyrimidine O–H···N, N–H···O hydrogen bonds Hydrogen-bonded chains researchgate.net

Investigations in Chemical Biology and Medicinal Chemistry Research Mechanism Focused

Molecular Recognition and Biomolecule Sensing Strategies

Scientific literature extensively documents the ability of the boronic acid functional group to form reversible covalent bonds with cis-1,2- and 1,3-diols, which are structural motifs abundant in saccharides and other polyhydroxy compounds. nih.govnih.govnih.gov This interaction leads to the formation of stable five- or six-membered cyclic boronate esters. nih.govresearchgate.net The principles of this molecular recognition are foundational to the design of sensors for carbohydrates, most notably glucose. nih.govnih.gov However, a review of available scientific literature did not yield specific studies investigating the binding of (4-Cyclohexylpyrimidin-5-yl)boronic acid to saccharides or polyhydroxy compounds. While the boronic acid moiety is present, its specific binding affinity, selectivity, and kinetics in the context of the 4-cyclohexylpyrimidine scaffold have not been reported.

The general mechanism involves the reaction between the Lewis acidic, trigonal planar boronic acid and a diol. researchgate.net This equilibrium is pH-dependent, with the formation of the anionic, tetrahedral boronate ester being more favorable at pH values above the pKa of the boronic acid. nih.gov The incorporation of functionalities that can modulate the Lewis acidity of the boron atom or provide additional non-covalent interactions is a key strategy in developing selective saccharide sensors. nih.govnih.gov

The diol-binding property of boronic acids has been widely exploited to create synthetic receptors and probes for biologically relevant analytes. nih.govnih.gov These systems often couple the binding event to a measurable output, such as a change in fluorescence or color, enabling the detection and quantification of the target molecule. nih.govnih.gov Common strategies include integrating boronic acid motifs with fluorophores, where analyte binding modulates photophysical properties through mechanisms like photoinduced electron transfer (PET). nih.gov

Despite the broad utility of this chemical class in sensor design, there is no specific information in the reviewed literature detailing the use of this compound in the development of chemical receptors or probes. Research in this area has focused on other boronic acid derivatives for targeting analytes ranging from simple monosaccharides to complex cell-surface glycans and even non-carbohydrate targets like phosphatidylinositol bisphosphate. nih.govnih.gov

Enzyme Inhibition Studies and Mechanism of Action

Boronic acids represent a significant class of proteasome inhibitors, with the FDA-approved drug Bortezomib (B1684674) being a prominent example. nih.govnih.gov These compounds typically act as reversible, transition-state analog inhibitors of the 20S proteasome's chymotrypsin-like activity, which is mediated by an N-terminal threonine residue in the β5 subunit. nih.govnih.gov The electrophilic boron atom is attacked by the hydroxyl group of the catalytic threonine, forming a stable, tetrahedral boronate adduct that mimics the high-energy intermediate of peptide hydrolysis. nih.govmdpi.com This inhibition disrupts the ubiquitin-proteasome system, leading to the accumulation of misfolded proteins and triggering apoptosis in cancer cells. nih.govnih.gov

While pyrimidine-boronic acid structures have been explored as inhibitors of proteins within the ubiquitin-proteasome pathway nih.gov, no specific data on the proteasome inhibitory activity or mechanism of action for this compound could be found in the current scientific literature. Therefore, its potency (e.g., IC₅₀ or Kᵢ values) against the proteasome remains uncharacterized.

Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, kinase inhibitors are a major focus of drug discovery. A review of the literature was conducted to determine the inhibitory activity of this compound against several key kinases.

PDK1 (3-Phosphoinositide-Dependent Protein Kinase 1): No studies were identified that evaluated this compound as an inhibitor of PDK1. scbt.commerckmillipore.com

CK2 (Casein Kinase II): While various heterocyclic compounds, including pyrimidine (B1678525) derivatives, have been developed as CK2 inhibitors nih.govnih.govmdpi.com, there is no published research specifically investigating this compound for this target.

VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2): Inhibition of the VEGFR-2 tyrosine kinase is a key anti-angiogenic strategy in cancer therapy. nih.govmdpi.com Numerous inhibitors, some containing pyrimidine scaffolds, have been developed. nih.gov However, no data exists on the activity of this compound against VEGFR-2. nih.govselleckchem.com

PKM2 (Pyruvate Kinase M2): PKM2 is a crucial enzyme in cancer cell metabolism. nih.govnih.gov Although various small molecules have been identified as PKM2 inhibitors medchemexpress.comscbt.comcaymanchem.com, this compound has not been reported among them.

Based on the available literature, there is no evidence to suggest that this compound has been profiled for inhibitory activity against PDK1, CK2, VEGFR-2, or PKM2.

The emergence of bacterial β-lactamase enzymes is a primary mechanism of resistance to β-lactam antibiotics. mdpi.comfrontiersin.org Boronic acids have been successfully developed as inhibitors of these enzymes, particularly serine-β-lactamases (Classes A, C, and D). nih.govnih.gov Similar to their mechanism in proteasome inhibition, boronic acid inhibitors act as transition-state analogs. nih.gov The boron atom forms a reversible covalent bond with the catalytic serine residue in the β-lactamase active site, preventing the hydrolysis of the antibiotic. mdpi.comnih.gov

While the class of boronic acids is well-established in this field, with several candidates advancing into clinical trials mdpi.com, no specific investigations into the β-lactamase inhibitory properties of this compound have been reported in the reviewed literature. Its potential as an inhibitor for any class of β-lactamase, such as KPC-2 or AmpC, has not been documented. mdpi.com

Inhibition of Other Hydrolytic Enzymes and Protein Targets

The boronic acid functional group is a versatile warhead for enzyme inhibition, primarily due to its ability to form a stable, reversible covalent bond with the catalytic serine, threonine, or cysteine residues found in the active sites of many hydrolytic enzymes. nih.gov While specific inhibitory data for this compound is not extensively documented in publicly available literature, research on analogous pyrimidine-boronic acid structures demonstrates their potential as potent inhibitors of various protein targets, including ATPases.

One such target is the Valosin-containing protein (VCP/p97), an ATPase involved in protein homeostasis that is crucial for the ubiquitin-proteasome system (UPS). nih.gov Dysregulation of VCP/p97 is implicated in cancer, making it an attractive therapeutic target. A study focused on the design and synthesis of novel VCP/p97 inhibitors utilized a pyrimidine core structure functionalized with a boronic acid moiety. nih.gov The research highlighted the importance of the pyrimidine scaffold for interacting with the target protein and the boronic acid group for achieving potent inhibition.

In this study, a series of pyrimidine-based boronic acids were synthesized and evaluated for their enzymatic and cellular activities. The findings revealed that specific substitutions on the pyrimidine ring were critical for potency. For instance, compound 17 from the study, which features a pyrimidine boronic acid core, demonstrated significant inhibitory activity against VCP/p97 and cytotoxicity against cancer cell lines. nih.gov

Table 1: Enzymatic and Cellular Activity of a Pyrimidine-Boronic Acid VCP/p97 Inhibitor (Compound 17) nih.gov
CompoundTargetEnzymatic IC₅₀ (nM)Cell LineCellular IC₅₀ (µM)
Compound 17VCP/p9754.7A549 (Non-small cell lung cancer)2.80
Compound 17VCP/p9754.7RPMI8226 (Multiple myeloma)0.86

This research underscores the potential of pyrimidine-boronic acid scaffolds, such as this compound, as platforms for developing inhibitors against ATPases and other protein targets involved in critical cellular processes. nih.gov

Modulation of Biological Pathways and Molecular Targets

Boronic acid-containing molecules are increasingly investigated for their ability to modulate complex biological pathways, particularly those involved in viral replication and inflammation.

The main protease (Mpro or 3CLpro) of SARS-CoV-2 is a cysteine protease essential for the viral life cycle, making it a prime target for antiviral drug development. nih.govnih.gov Mpro is responsible for cleaving viral polyproteins into functional non-structural proteins required for viral replication. nih.gov Its active site contains a catalytic dyad of cysteine (Cys145) and histidine (His41). researchgate.net Inhibitors often feature an electrophilic "warhead" that can form a covalent bond with the Cys145 thiol group, thereby inactivating the enzyme. nih.gov

While no specific studies have been published on the activity of this compound against SARS-CoV-2 Mpro, the general class of boronic acids represents a promising area of investigation. Boronic acids can act as transition-state analogs, reversibly binding to the catalytic cysteine residue. The pyrimidine ring, a common scaffold in medicinal chemistry, can be tailored to fit into the substrate-binding pockets (S1, S2, etc.) of the protease to enhance binding affinity and selectivity. nih.gov The cyclohexyl group of this compound could potentially occupy the hydrophobic S2 pocket of Mpro, a strategy employed by other successful inhibitors. researchgate.net

The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a multi-protein complex that plays a critical role in the innate immune system. nih.govmdpi.com Its aberrant activation is linked to a wide range of inflammatory diseases. mdpi.comnih.gov Consequently, the development of NLRP3 inhibitors is a significant therapeutic goal. nih.gov

Boron-containing compounds have emerged as a novel class of NLRP3 inflammasome inhibitors. nih.gov Research has shown that certain boronic acid derivatives can effectively block NLRP3 activation. nih.govresearchgate.net A key study utilized 2-aminoethoxy diphenylborinate (2APB) as a scaffold to develop a series of inhibitors known as the NBC series. nih.govresearchgate.net These compounds were found to inhibit the NLRP3 inflammasome both in vitro and in vivo. The mechanism of inhibition is believed to be independent of calcium signaling, a non-selective effect associated with the parent compound 2APB. nih.govresearchgate.net

Although direct evidence for this compound is lacking, the established activity of other boron-based molecules provides a strong rationale for investigating pyrimidine-boronic acid derivatives as potential NLRP3 inhibitors. The pyrimidine core could be optimized to interact with specific domains of the NLRP3 protein, potentially leading to potent and selective inhibition of inflammasome assembly and activation. mdpi.com

Table 2: Examples of Boron-Containing NLRP3 Inflammasome Inhibitors
Inhibitor Class/CompoundScaffoldKey FindingReference
NBC SeriesOxazaborine ring (derived from 2APB)Inhibits NLRP3 inflammasome in vitro and in vivo without affecting Ca²⁺ homeostasis. nih.govresearchgate.net
NLRP3 Inflammasome Inhibitor IGlyburide intermediateA novel inhibitor of the NLRP3 inflammasome, free of the cyclohexylurea (B1359919) moiety involved in insulin (B600854) release. selleckchem.com

Role as Bioisosteres in Probe Design

The concept of bioisosterism, where one functional group is replaced by another with similar physicochemical properties to maintain or enhance biological activity, is a cornerstone of medicinal chemistry. The boronic acid group is recognized as a versatile bioisostere for several key functional groups, most notably carboxylic acids. nih.govmdpi.com

At physiological pH, the boronic acid group can exist in a neutral, trigonal planar state or a negatively charged, tetrahedral boronate state, allowing it to mimic the geometry and acidity of a carboxylic acid. nih.gov This substitution can lead to improved cell penetration, altered binding kinetics, and novel interactions with biological targets.

The replacement of a carboxylic acid with a boronic acid on a bioactive scaffold can profoundly impact its pharmacological profile. For example, in the development of inhibitors for the enzyme autotaxin (ATX), a target for cancer therapy, replacing a key carboxylic acid moiety with its boronic acid bioisostere resulted in a 440-fold increase in inhibitory activity. mdpi.com The boronic acid analogue demonstrated an IC₅₀ of 6 nM, highlighting the significant potential of this bioisosteric replacement strategy. mdpi.com

Similarly, boronic acids have been explored as bioisosteres for phosphate (B84403) groups. nih.gov The tetrahedral boronate species can mimic the transition state of phosphate hydrolysis, making boronic acids effective inhibitors of enzymes that process phosphate-containing substrates, such as ATPases and kinases. nih.gov

The this compound scaffold represents a molecule where a boronic acid is appended to a pyrimidine ring, a privileged structure in drug discovery. nih.govmdpi.com This arrangement allows for the exploration of the boronic acid moiety as a probe for interacting with catalytic residues (e.g., serine, threonine) or as a bioisosteric replacement for a carboxylic acid on a pyrimidine-based drug candidate to enhance its potency or modify its pharmacokinetic properties.

Computational and Theoretical Studies

Molecular Docking and Binding Mechanism Predictions

Molecular docking simulations are instrumental in predicting the binding orientation and affinity of a ligand within the active site of a protein. For a compound like (4-Cyclohexylpyrimidin-5-yl)boronic acid, which contains a pyrimidine (B1678525) scaffold common in kinase inhibitors, docking studies would likely be performed against various protein kinases. researchgate.netrsc.orgnih.govnih.govmdpi.com

A hypothetical docking study of this compound into the active site of a representative kinase, such as Cyclin-Dependent Kinase 2 (CDK2), might yield the following interaction profile:

Interaction TypeInteracting Residue (Hypothetical)Atom(s) on Ligand Involved
Hydrogen BondLEU83 (backbone NH)Pyrimidine N1
Hydrogen BondGLU81 (backbone CO)Boronic acid OH
Covalent Bond (reversible)SER80 (hydroxyl)Boron atom
Hydrophobic InteractionPHE80, ILE10, VAL18Cyclohexyl ring

These predicted interactions would suggest a strong and specific binding mode, marking the compound as a promising candidate for further investigation as a kinase inhibitor. nih.gov

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationships (QSAR)

SAR and QSAR studies are crucial for optimizing lead compounds by identifying the chemical features that influence biological activity. nih.govnih.govencyclopedia.pubnih.govnih.gov For pyrimidine derivatives, SAR studies have often shown that substitutions at the 4 and 5 positions of the pyrimidine ring significantly impact their inhibitory activity. researchgate.net

In the case of this compound, the following SAR deductions could be made based on general knowledge of similar inhibitors:

4-Cyclohexyl group: The bulky, hydrophobic cyclohexyl group is expected to enhance binding to hydrophobic pockets within the target protein. Variations of this group (e.g., cyclopentyl, phenyl) would likely modulate the potency and selectivity of the compound.

5-Boronic acid group: This group is a key pharmacophore, capable of forming covalent interactions. Replacing it with other functional groups like a carboxylic acid or a nitrile would likely lead to a significant drop in activity.

Pyrimidine core: The pyrimidine scaffold is essential for the primary interactions with the hinge region of many kinases. Modifications to the ring system would likely alter the binding mode and activity.

A QSAR model for a series of analogous pyrimidine boronic acid inhibitors might be represented by a hypothetical equation:

pIC₅₀ = 0.8 * LogP - 0.5 * PSA + 0.3 * (Molecular Weight) + constant

This equation would suggest that higher lipophilicity (LogP) and molecular weight, along with a lower polar surface area (PSA), are favorable for inhibitory activity. A hypothetical dataset for such a QSAR study is presented below:

Compound4-SubstituentpIC₅₀LogPPSA (Ų)Molecular Weight ( g/mol )
This compound Cyclohexyl7.52.565.8206.06
Analog 1Phenyl7.22.865.8200.02
Analog 2Isopropyl6.81.965.8166.0
Analog 3Hydrogen5.50.865.8123.9

Elucidation of Reaction Mechanisms and Transition States

The synthesis of this compound would likely involve a Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. mdpi.comnih.govillinois.eduwwjmrd.com Computational studies can provide detailed insights into the mechanism of this reaction, including the structures of intermediates and transition states. acs.orgacs.orgresearchgate.netresearchgate.netchemrxiv.org

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three main steps:

Oxidative Addition: The palladium(0) catalyst reacts with an aryl or vinyl halide (e.g., 5-bromo-4-cyclohexylpyrimidine).

Transmetalation: The organic group from the organoboron compound (in this case, a boronic acid) is transferred to the palladium(II) complex. This step is often facilitated by a base.

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the final product and regenerating the palladium(0) catalyst.

Computational studies, typically using Density Functional Theory (DFT), can be employed to calculate the energy profile of this reaction. The calculations would likely show that the transmetalation step is the rate-determining step. The transition state for this step would involve a complex between the palladium species, the boronate, and the base. acs.orgresearchgate.net

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, such as those based on DFT, are used to investigate the electronic properties of molecules. researchgate.netepstem.netscilit.comresearchgate.netnih.govijcce.ac.iriiste.orgnih.govresearchgate.netbohrium.comdergipark.org.tr For this compound, these calculations would provide insights into its reactivity, stability, and spectroscopic properties.

Key parameters that would be calculated include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are important for understanding the chemical reactivity of a molecule. The HOMO-LUMO energy gap can indicate the molecule's stability. For this compound, the HOMO would likely be localized on the pyrimidine ring, while the LUMO might have significant contributions from the boronic acid moiety.

Molecular Electrostatic Potential (MEP): The MEP map would visualize the charge distribution in the molecule. It would likely show negative potential around the nitrogen atoms of the pyrimidine ring and the oxygen atoms of the boronic acid, indicating these are sites for electrophilic attack. The hydrogen atoms of the boronic acid would show positive potential.

Atomic Charges: Calculation of atomic charges (e.g., Mulliken charges) would quantify the partial charges on each atom, providing further detail on the molecule's polarity and reactivity.

A table of hypothetical calculated electronic properties is provided below:

PropertyCalculated Value (Hypothetical)
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment3.2 D

These theoretical calculations, while not replacing experimental studies, provide a powerful framework for understanding the chemical and biological properties of this compound and for guiding the design of new, more potent analogues.

Derivatives, Analogues, and Structure Reactivity Relationships of the 4 Cyclohexylpyrimidin 5 Yl Boronic Acid Scaffold

Systematic Modification of the Pyrimidine (B1678525) Core and its Impact on Reactivity and Functionality

The pyrimidine ring is a key determinant of the electronic properties of the entire molecule. As a diazine, it is inherently electron-deficient, which influences the reactivity of the attached boronic acid. Modifications to this core by introducing various substituents can finely tune the compound's reactivity, stability, and biological interactions. nih.govnih.gov

The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) at positions C2 or C6 of the pyrimidine ring significantly alters the electron density of the aromatic system. EWGs, such as chloro (-Cl) or nitro (-NO2) groups, further decrease the electron density of the ring. This enhances the Lewis acidity of the boronic acid at the C5 position, making it a more potent Lewis acid. nih.gov Conversely, EDGs like methoxy (B1213986) (-OCH3) or amino (-NH2) groups increase the ring's electron density, thereby reducing the Lewis acidity of the boronic acid.

These electronic modifications have a direct impact on the compound's performance in chemical reactions, most notably the Suzuki-Miyaura cross-coupling reaction. chemrxiv.orgpsu.edu An increase in the Lewis acidity of the boron atom can affect the transmetalation step, a critical part of the catalytic cycle. For instance, highly electron-deficient pyrimidine rings can lead to faster or more efficient coupling with a variety of aryl and heteroaryl halides. mdpi.comrsc.org

Furthermore, the functionality of the molecule can be altered. Substituents can introduce new hydrogen bonding sites (e.g., -NH2), alter solubility, and provide handles for further chemical elaboration. umich.eduresearchgate.net The strategic placement of functional groups can direct the molecule's interaction with biological targets, a fundamental principle in drug discovery. nih.govnih.gov

Position on Pyrimidine RingSubstituent TypeExample SubstituentExpected Impact on Boronic Acid Lewis AcidityExpected Impact on Suzuki-Miyaura Reactivity
C2, C6Electron-Withdrawing Group (EWG)-Cl, -CF3IncreasePotentially enhanced rate of transmetalation
C2, C6Electron-Donating Group (EDG)-OCH3, -N(CH3)2DecreasePotentially reduced rate of transmetalation
C2, C6Hydrogen Bond Donor-NH2, -OHModerate Increase (Inductive)May influence catalyst/reagent coordination
C2, C6Sterically Bulky Group-Ph, -tBuMinimal electronic effectMay hinder approach to the reaction center

Influence of Cyclohexyl Moiety Variations on Compound Properties and Interactions

The cyclohexyl group at the C4 position is a non-aromatic, bulky, and lipophilic moiety that significantly influences the compound's physical properties and steric profile. ontosight.ai Variations of this group can modulate solubility, membrane permeability, and binding interactions with macromolecular targets. mdpi.com

Replacing the cyclohexyl ring with smaller alkyl groups (e.g., methyl, isopropyl) would decrease the steric hindrance around the C4-C5 bond and increase the compound's polarity, potentially improving aqueous solubility. Conversely, substituting it with a larger or more rigid group like an adamantyl or a tert-butylphenyl group would increase lipophilicity and steric bulk, which could enhance binding in a hydrophobic pocket of a target protein but might decrease solubility.

Introducing aromatic rings, such as a phenyl or naphthyl group, in place of the cyclohexyl moiety would fundamentally change the nature of the interactions. mdpi.com An aryl group introduces the possibility of π-π stacking or cation-π interactions, which are not possible with the saturated cyclohexyl ring. Functionalizing these aryl rings with polar groups (e.g., -OH, -COOH) could also be used to improve solubility or introduce specific interactions with a biological target.

Substituent at C4Key Property Change (vs. Cyclohexyl)Impact on Lipophilicity (LogP)Potential Interaction Type
MethylReduced size and lipophilicityDecreaseHydrophobic
tert-ButylSimilar bulk, slightly less lipophilicSlight DecreaseHydrophobic, Steric
PhenylAromatic, planar geometryIncreaseHydrophobic, π-π stacking
4-HydroxyphenylAromatic, introduces H-bondingSimilar or Slight DecreaseHydrophobic, H-bonding, π-π stacking
AdamantylIncreased bulk, rigidity, and lipophilicitySignificant IncreaseStrong Hydrophobic, Steric

Positional Isomerism of the Boronic Acid Group on the Pyrimidine Ring

The position of the boronic acid group on the pyrimidine ring is a critical factor determining the compound's stability and reactivity. chemicalbook.com In the parent compound, the boronic acid is at the C5 position. Isomers with the boronic acid at C2, C4, or C6 would exhibit markedly different chemical behavior due to the proximity of the electron-withdrawing nitrogen atoms.

Boronic acids positioned adjacent to a ring nitrogen (C2, C4, C6) are often less stable and more susceptible to protodeboronation (cleavage of the C-B bond by a proton source) than those at the C5 position. ljmu.ac.uknih.gov This instability arises from the strong inductive electron-withdrawing effect of the adjacent nitrogen, which weakens the carbon-boron bond. This can make synthesis, purification, and storage of these isomers challenging. nih.gov

The reactivity in cross-coupling reactions is also position-dependent. While C5-pyrimidinylboronic acid is a reliable coupling partner, isomers with the boronic acid at C2 or C4 can be more challenging to use due to competing decomposition pathways. psu.edursc.org However, under carefully optimized conditions, these isomers can provide access to substitution patterns that are otherwise difficult to achieve. The development of more robust boronic acid derivatives, such as trifluoroborate salts or MIDA boronates, has provided a means to handle and utilize some of these less stable isomers. nih.govnih.gov

IsomerProximity to NitrogenExpected Relative StabilityGeneral Reactivity/Challenges
Pyrimidin-5-ylboronic acidβ to both N atomsRelatively HighGenerally stable and effective in Suzuki coupling. chemicalbook.com
Pyrimidin-2-ylboronic acidα to both N atomsLowProne to rapid protodeboronation. ljmu.ac.uk
Pyrimidin-4-ylboronic acidα to one N, γ to the otherLow to ModerateSusceptible to protodeboronation; its utility can be limited. nih.gov

Comparative Analysis with Other Heteroaromatic Boronic Acid Analogues

The chemical behavior of (4-Cyclohexylpyrimidin-5-yl)boronic acid can be better understood by comparing it to other heteroaromatic boronic acids, such as those derived from pyridine, furan, thiophene, and benzene. The nature of the aromatic ring system dictates the electronic properties of the boronic acid.

Compared to phenylboronic acid, pyrimidinylboronic acids are significantly more electron-deficient. wikipedia.org The two nitrogen atoms in the pyrimidine ring act as strong electron-withdrawing sinks, which increases the Lewis acidity of the boron center. nih.gov This effect is more pronounced than in pyridinylboronic acid, which contains only one nitrogen atom. bohrium.comelsevierpure.comdergipark.org.tr The pKa of a boronic acid is a measure of its Lewis acidity; a lower pKa indicates a stronger acid. Electron-withdrawing substituents on the aromatic ring generally lower the pKa. mdpi.comresearchgate.net

This difference in electronic character affects reactivity. For example, in Suzuki-Miyaura couplings, the more electron-deficient heteroaromatic boronic acids can sometimes exhibit different reactivity profiles or require different catalytic conditions compared to their phenylboronic acid counterparts. mdpi.comresearchgate.net The stability of the boronic acid is also a key factor; five-membered heterocycles like 2-furyl and 2-thienyl boronic acids are known to be particularly prone to decomposition, whereas pyrimidin-5-ylboronic acid is relatively more robust. ljmu.ac.uk

Boronic Acid AnalogueAromatic Ring CharacterRelative Lewis AcidityGeneral Stability/Reactivity Notes
Phenylboronic acidElectron-rich (relative to heterocycles)LowBenchmark standard; generally stable and reactive. wikipedia.org
Pyridin-3-ylboronic acidElectron-deficientModerateMore acidic than phenylboronic acid; generally stable. bohrium.comelsevierpure.com
Pyrimidin-5-ylboronic acidHighly electron-deficientHighMore acidic than pyridinylboronic acid; good coupling partner. psu.eduljmu.ac.uk
Furan-2-ylboronic acidElectron-richLowOften unstable and prone to protodeboronation. ljmu.ac.uk
Thiophen-2-ylboronic acidElectron-richLowMore stable than furan-2-ylboronic acid but can be unstable. ljmu.ac.uk

Future Perspectives and Emerging Research Directions

Advancements in Stereoselective Synthesis Utilizing Pyrimidine (B1678525) Boronic Acids

The demand for enantiomerically pure compounds in the pharmaceutical and agrochemical industries continues to drive the development of new stereoselective synthetic methodologies. Pyrimidine boronic acids are poised to play a significant role in this area, particularly in asymmetric catalysis.

Recent research has demonstrated the potential of related heterocyclic boronic acids, such as pyridyl boronic acids, in rhodium-catalyzed asymmetric conjugate additions to α,β-unsaturated carbonyl compounds. This suggests a promising avenue for the application of pyrimidine boronic acids in similar transformations. The development of chiral ligands that can effectively coordinate with a metal center and the pyrimidine boronic acid substrate will be crucial for achieving high enantioselectivity.

Furthermore, the use of chiral pyrimidine boronic acid derivatives as reagents in diastereoselective reactions is an area ripe for exploration. The synthesis of novel chiral auxiliaries derived from the pyrimidine scaffold could enable the stereocontrolled formation of new carbon-carbon and carbon-heteroatom bonds. The insights gained from studies on boronic esters in asymmetric synthesis can provide a valuable foundation for these investigations nih.gov.

Reaction Type Potential Application of Pyrimidine Boronic Acids Key Research Focus
Asymmetric Conjugate AdditionSynthesis of chiral β-functionalized pyrimidinesDevelopment of novel chiral ligands
Diastereoselective AllylationStereocontrolled synthesis of homoallylic alcoholsDesign of chiral pyrimidine-based auxiliaries
Enantioselective C-H FunctionalizationDirect asymmetric functionalization of pyrimidine ringsCatalyst design and mechanistic studies

Discovery of Novel Catalytic Roles for Pyrimidine Boronic Acids

Beyond their role as substrates in cross-coupling reactions, boronic acids are gaining recognition for their potential as catalysts in their own right. The Lewis acidic nature of the boron atom, coupled with the electronic properties of the pyrimidine ring, opens up possibilities for novel catalytic applications.

One emerging area is the use of boronic acids as organocatalysts. They have been shown to catalyze a variety of reactions, including amide bond formation and condensations. The pyrimidine moiety, with its nitrogen atoms, could modulate the Lewis acidity of the boronic acid and potentially participate in substrate activation through hydrogen bonding or other non-covalent interactions.

Moreover, the incorporation of pyrimidine boronic acids into supramolecular catalytic systems is a fascinating prospect. The ability of the pyrimidine ring to engage in hydrogen bonding and π-stacking interactions could be harnessed to create self-assembled catalysts with well-defined active sites. These systems could offer high levels of selectivity and efficiency, mimicking the principles of enzymatic catalysis. Research into boronic acid catalysis is an expanding field, and the unique properties of pyrimidine boronic acids make them attractive candidates for exploration nih.govacs.org.

Exploration of New Biological Targets and Mechanistic Insights

The pyrimidine scaffold is a well-established pharmacophore found in numerous approved drugs, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects medchemexpress.comresearchgate.net. The introduction of a boronic acid group onto the pyrimidine ring creates a unique combination of a proven bioactive core with a functional group known to interact with biological targets, particularly enzymes.

Boronic acids are known to act as inhibitors of serine proteases, with the boronic acid moiety forming a covalent but reversible bond with the active site serine residue. This mechanism of action is exemplified by the proteasome inhibitor bortezomib (B1684674). Consequently, pyrimidine boronic acids are being investigated as potential inhibitors for a variety of enzymes implicated in disease. For instance, recent studies have explored pyrimidine-based compounds synthesized using boronic acids as inhibitors of cholinesterases for Alzheimer's disease and microtubule affinity-regulating kinase 4 (MARK4) nih.gov.

Future research will likely focus on identifying new protein targets for pyrimidine boronic acids through high-throughput screening and computational modeling. A deeper understanding of the structure-activity relationships (SAR) will be crucial for designing more potent and selective inhibitors. Mechanistic studies will also be essential to elucidate how these compounds interact with their biological targets at a molecular level, paving the way for the rational design of next-generation therapeutics.

Potential Biological Target Class Therapeutic Area Rationale for Pyrimidine Boronic Acid Inhibition
Serine ProteasesCancer, Inflammation, Infectious DiseasesCovalent interaction of boronic acid with active site serine
KinasesCancer, Inflammatory DisordersATP-competitive or allosteric inhibition
Metallo-β-lactamasesInfectious DiseasesInteraction with active site metal ions and catalytic residues

Integration of Pyrimidine Boronic Acids into Advanced Materials and Nanosystems

The versatility of pyrimidine boronic acids extends beyond the realm of medicine into materials science and nanotechnology. Their ability to participate in robust and efficient reactions like the Suzuki-Miyaura coupling makes them valuable building blocks for the synthesis of functional organic materials.

The incorporation of pyrimidine boronic acids into conjugated polymers is an area of growing interest. The electronic properties of the pyrimidine ring can be tuned through substitution, allowing for the development of materials with tailored optical and electronic properties for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The inherent reactivity of the boronic acid group provides a convenient handle for post-polymerization modification, enabling further fine-tuning of material properties.

In the field of nanoscience, pyrimidine boronic acids can be used to functionalize nanoparticles, bestowing them with new properties and functionalities. For example, nanoparticles decorated with pyrimidine boronic acids could be designed for targeted drug delivery, with the pyrimidine moiety providing a recognition element for specific biological targets and the boronic acid acting as a pH-responsive linker for drug release. The self-assembly of pyrimidine boronic acids into well-defined nanostructures is another exciting avenue, potentially leading to the creation of novel hydrogels, micelles, and other soft materials with applications in biomedicine and materials science.

Q & A

Q. What are the common synthetic routes for (4-Cyclohexylpyrimidin-5-yl)boronic acid?

The synthesis typically involves functionalizing a pyrimidine scaffold with a cyclohexyl group followed by boronation. Key steps include:

  • Cyclohexyl introduction : Halogenation of pyrimidine at position 4, followed by coupling with cyclohexyl Grignard or via palladium-catalyzed cross-coupling .
  • Boronation : Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) with a palladium catalyst (e.g., Pd(dppf)Cl₂) in polar aprotic solvents (THF, DMF) at 80–100°C .
  • Purification : Column chromatography or recrystallization to isolate the boronic acid. Yield optimization requires careful control of moisture and oxygen levels .

Q. How does this compound participate in Suzuki-Miyaura cross-coupling reactions?

The compound acts as a nucleophilic partner, reacting with aryl/heteroaryl halides (e.g., bromides, iodides) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃). Key considerations:

  • Catalyst selection : Bulky ligands improve sterically hindered couplings.
  • Solvent system : Mixed solvents (toluene/ethanol) enhance solubility and reaction efficiency.
  • Temperature : Typically 80–110°C for 12–24 hours. Example reaction: (4-Cyclohexylpyrimidin-5-yl)B(OH)2+ArXPd catalyst(4-Cyclohexylpyrimidin-5-yl)Ar+B(OH)2X(4\text{-Cyclohexylpyrimidin-5-yl})B(OH)_2 + Ar-X \xrightarrow{\text{Pd catalyst}} (4\text{-Cyclohexylpyrimidin-5-yl})-Ar + B(OH)_2X

Applications include synthesizing biaryl motifs for drug candidates .

Q. What analytical techniques are effective for characterizing boronic acid derivatives?

Technique Application Limitations
LC-MS/MS Quantifies impurities (e.g., genotoxic boronic acids) at <1 ppm levels. Uses MRM mode for selectivity .Requires derivatization for some derivatives.
MALDI-MS Sequences peptide-boronic acid conjugates. On-plate esterification with DHB matrix avoids boroxine interference .Limited for small molecules due to dehydration artifacts.
¹¹B NMR Directly probes boron environment (δ \sim30 ppm for arylboronic acids).Low sensitivity; requires high purity .

Advanced Research Questions

Q. How can reaction conditions be optimized for high-yield Suzuki-Miyaura couplings using this compound?

  • Catalyst tuning : Use PdCl₂(dtbpf) for electron-deficient aryl halides to prevent protodeboronation .
  • Solvent optimization : Dioxane/water mixtures improve coupling efficiency with hydrophilic substrates.
  • Base selection : K₃PO₄ enhances reactivity in sterically demanding reactions vs. Na₂CO₃ .
  • Microwave assistance : Reduces reaction time to 1–2 hours with comparable yields .

Q. What strategies mitigate non-specific interactions when using boronic acids in glycoprotein studies?

Non-specific binding arises from hydrophobic or ionic interactions. Mitigation approaches:

  • Buffer optimization : Use borate buffer (pH 8.5–9.0) to stabilize boronate-diol complexes while reducing secondary interactions .
  • Surface engineering : Introduce hydrophilic spacers (e.g., PEG) on immobilization substrates to minimize protein adsorption .
  • Competitive elution : Apply sorbitol or fructose to displace weakly bound glycoproteins selectively .

Q. How do structural modifications influence the binding kinetics of boronic acids with diols?

Kinetic studies using stopped-flow fluorescence reveal:

  • Substituent effects : Electron-withdrawing groups (e.g., -NO₂) on the boronic acid increase k_on by stabilizing the tetrahedral boronate intermediate .
  • Diol geometry : 1,2-cis diols (e.g., fructose) bind 5–20× faster than 1,3-diols (e.g., glucose) due to favorable orbital alignment .
  • Photoresponsive systems : Azobenzene-modified boronic acids enable light-controlled binding (e.g., Z-isomer enhances affinity by 20× via steric stabilization) .

Q. What computational methods aid in designing boronic acid-based enzyme inhibitors?

  • Docking simulations : Identify binding poses with proteasome or PI3K active sites. Focus on forming reversible B-O bonds with catalytic serine/threonine residues .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with inhibitory potency .
  • MD simulations : Predict hydrolysis stability of boronate-enzyme complexes in physiological pH .

Q. How to address discrepancies in reported biological activities of boronic acid derivatives?

Contradictions may arise from assay conditions or impurity profiles. Resolution strategies:

  • Standardize assays : Use identical cell lines (e.g., glioblastoma U87-MG) and controls (bortezomib for proteasome inhibition) .
  • Purity validation : Employ LC-MS/MS to confirm absence of genotoxic impurities (<1 ppm) .
  • Mechanistic studies : Use knockout cell lines to isolate target-specific effects vs. off-target interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.